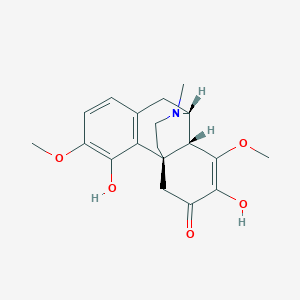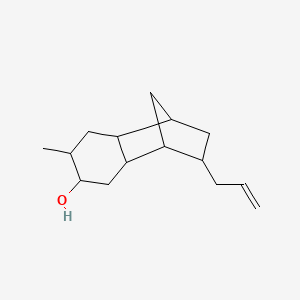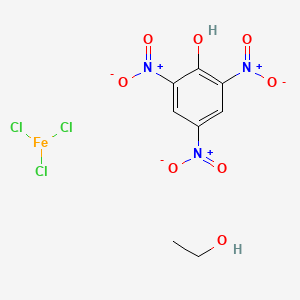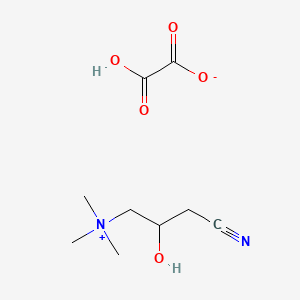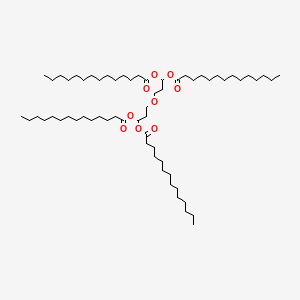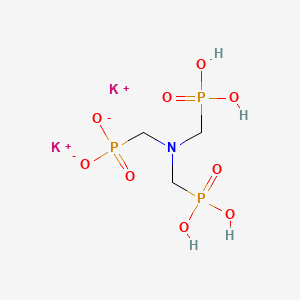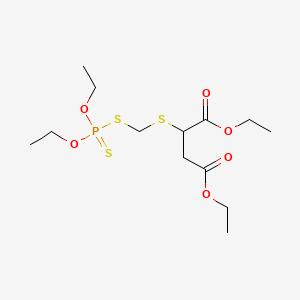
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple thio and phosphinothioyl groups, making it a versatile reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester typically involves the reaction of butanedioic acid derivatives with diethoxyphosphinothioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted esters, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester is used as a reagent in the synthesis of complex organic molecules. Its unique structure allows it to participate in a variety of chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it a useful tool in biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as inhibitors of specific enzymes involved in disease pathways.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer synthesis and material science.
Wirkmechanismus
The mechanism by which Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester exerts its effects involves the interaction of its thio and phosphinothioyl groups with target molecules. These interactions can inhibit enzyme activity by binding to active sites or altering protein conformation. The compound’s ability to form stable complexes with proteins and other biomolecules is central to its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanedioic acid, diethyl ester: Lacks the thio and phosphinothioyl groups, making it less reactive.
Phosphinothioyl derivatives: Similar reactivity but different structural properties.
Thioesters: Share the thio group but differ in overall structure and reactivity.
Uniqueness
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester is unique due to its combination of thio and phosphinothioyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
63233-99-8 |
|---|---|
Molekularformel |
C13H25O6PS3 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
diethyl 2-(diethoxyphosphinothioylsulfanylmethylsulfanyl)butanedioate |
InChI |
InChI=1S/C13H25O6PS3/c1-5-16-12(14)9-11(13(15)17-6-2)22-10-23-20(21,18-7-3)19-8-4/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
QFTYEDWAEHEEFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C(=O)OCC)SCSP(=S)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


